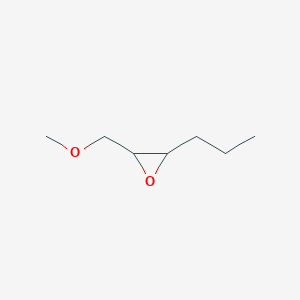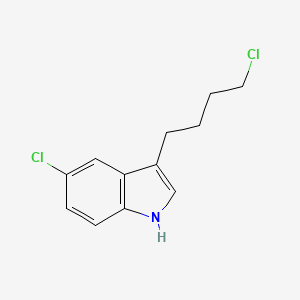
5-chloro-3-(4-chlorobutyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-3-(4-chlorobutyl)-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products. The compound’s structure consists of an indole core with a 5-chloro substituent and a 4-chlorobutyl side chain at the third position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-(4-chlorobutyl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with indole, which is commercially available or can be synthesized from aniline and ethylene glycol.
Chlorination: The indole is chlorinated at the fifth position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Alkylation: The chlorinated indole is then alkylated at the third position with 4-chlorobutyl bromide in the presence of a base such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large quantities of indole are chlorinated using industrial chlorinating agents.
Continuous Alkylation: The chlorinated indole is continuously fed into a reactor where it undergoes alkylation with 4-chlorobutyl bromide under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-chloro-3-(4-chlorobutyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding indole-3-carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of 3-(4-chlorobutyl)-1H-indole.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Indole-3-carboxylic acids.
Reduction: 3-(4-chlorobutyl)-1H-indole.
Substitution: Various substituted indoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-chloro-3-(4-chlorobutyl)-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-chloro-3-(4-chlorobutyl)-1H-indole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may affect signaling pathways involved in cell growth, apoptosis, or other cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
5-chloro-1H-indole: Lacks the 4-chlorobutyl side chain.
3-(4-chlorobutyl)-1H-indole: Lacks the chlorine substituent at the fifth position.
5-bromo-3-(4-chlorobutyl)-1H-indole: Has a bromine substituent instead of chlorine at the fifth position.
Uniqueness
5-chloro-3-(4-chlorobutyl)-1H-indole is unique due to the presence of both chlorine substituents at the fifth position and the 4-chlorobutyl side chain at the third position. This unique structure imparts specific chemical and biological properties that are distinct from other similar compounds.
Propiedades
Fórmula molecular |
C12H13Cl2N |
|---|---|
Peso molecular |
242.14 g/mol |
Nombre IUPAC |
5-chloro-3-(4-chlorobutyl)-1H-indole |
InChI |
InChI=1S/C12H13Cl2N/c13-6-2-1-3-9-8-15-12-5-4-10(14)7-11(9)12/h4-5,7-8,15H,1-3,6H2 |
Clave InChI |
SRTPSDCZLBCSCE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)C(=CN2)CCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Butyl-4-[4-(4-ethylphenyl)buta-1,3-diyn-1-yl]benzene](/img/structure/B15163446.png)
![7-Anilino-5-benzoyl-2-phenylthieno[3,4-d]pyridazin-1(2H)-one](/img/structure/B15163451.png)
![1-(2-Sulfanylethyl)-3-[6-(2-sulfanylethylcarbamoylamino)hexyl]urea](/img/structure/B15163457.png)
![Phosphonic acid, [(1S)-1-(benzoylamino)-2-phenylethyl]-, diethyl ester](/img/structure/B15163462.png)
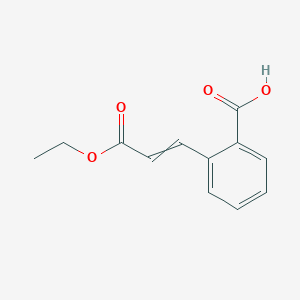
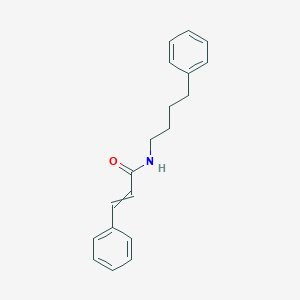
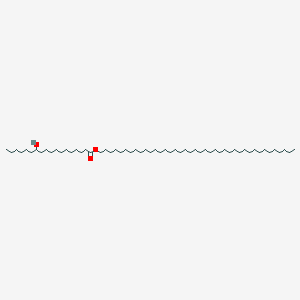
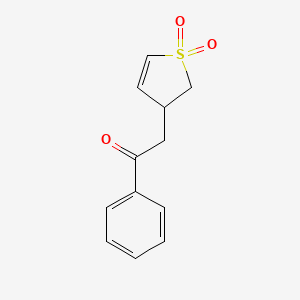

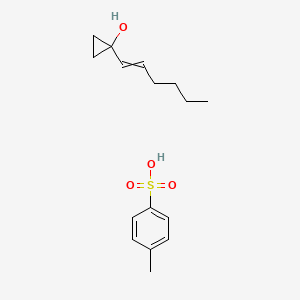
![1,1'-[Oxybis(methylene-4,1-phenylene)]di(ethan-1-one)](/img/structure/B15163510.png)
![1H-Indole, 2,3-dihydro-2-(1-methylethenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B15163511.png)

